molecular formula C12H17BrO3S B8408496 3-(4-Bromo-3,5-dimethylphenyl)propyl methanesulfonate

3-(4-Bromo-3,5-dimethylphenyl)propyl methanesulfonate

Cat. No.: B8408496
M. Wt: 321.23 g/mol
InChI Key: VRPQAVPUXFHBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-3,5-dimethylphenyl)propyl methanesulfonate is a useful research compound. Its molecular formula is C12H17BrO3S and its molecular weight is 321.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17BrO3S

Molecular Weight

321.23 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylphenyl)propyl methanesulfonate

InChI

InChI=1S/C12H17BrO3S/c1-9-7-11(8-10(2)12(9)13)5-4-6-16-17(3,14)15/h7-8H,4-6H2,1-3H3

InChI Key

VRPQAVPUXFHBPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Br)C)CCCOS(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 3-(4-bromo-3,5-dimethylphenyl)propan-1-ol (250 mg) and triethylamine (160 μL) in dichloromethane (2 mL) is added methanesulfonyl chloride (850 μL). The mixture is stirred for 12 hours at room temperature. The mixture is partitioned between dichloromethane and saturated aqueous NaHCO3 solution and stirred vigorously for 30 minutes. The organic phase is separated, washed with brine and dried (MgSO4). The solvent is evaporated and the residue is chromatographed on silica gel (cyclohexane/ethyl acetate 80:20→50:50) to give the title compound. Yield: 235 mg; LC (method 8): tR=0.44 min; Mass spectrum (ESI+): m/z=343 [M+Na]+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
160 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
850 μL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.